molecular formula C8H13N3O2 B2860982 amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1025555-34-3

amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B2860982
CAS No.: 1025555-34-3
M. Wt: 183.211
InChI Key: STHZFZDWFBBWOW-UHFFFAOYSA-N
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Description

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group and a pyrazole ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,3,5-trimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Introduction of the Amino Group: The amino group can be introduced by reacting the pyrazole derivative with a suitable amine source, such as ammonia or an amine salt, under controlled conditions.

    Formation of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be achieved by reacting the amino-pyrazole derivative with carbon dioxide in the presence of a base, such as sodium hydroxide, under elevated temperature and pressure.

Industrial Production Methods

Industrial production of 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the amino group to a primary amine.

    Substitution: The compound can undergo substitution reactions where the amino group or the pyrazole ring can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using halogens (chlorine, bromine), nitration using nitric acid, sulfonation using sulfuric acid.

Major Products Formed

    Oxidation: Formation of oxides or hydroxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(1,3-dimethylpyrazol-4-yl)acetic acid
  • 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)propionic acid
  • 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)butyric acid

Uniqueness

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHZFZDWFBBWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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